An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluorobenzenesulfonyl Chloride
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-fluorobenzenesulfonyl Chloride
Introduction
4-Chloro-3-fluorobenzenesulfonyl chloride is a key bifunctional aromatic compound featuring chloro, fluoro, and sulfonyl chloride moieties. Its strategic substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of two distinct halogen atoms offers multiple points for synthetic diversification, while the highly reactive sulfonyl chloride group serves as a robust handle for introducing the sulfonyl scaffold into target structures.
This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and essential handling protocols for 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS No. 101659-33-8). The information herein is curated for researchers, chemists, and drug development professionals who utilize substituted sulfonyl chlorides as foundational building blocks in their synthetic endeavors.
Caption: Molecular structure of 4-Chloro-3-fluorobenzenesulfonyl chloride.
Section 1: Core Physicochemical Properties
Precise experimental data for 4-Chloro-3-fluorobenzenesulfonyl chloride is not extensively documented in publicly available literature. The properties listed below are based on its chemical structure and data from analogous compounds. Researchers should perform their own characterization to verify these properties for high-purity samples.
| Property | Value | Source/Comment |
| CAS Number | 101659-33-8 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₆H₃Cl₂FO₂S | Derived from molecular structure. |
| Molecular Weight | 229.06 g/mol | Calculated from atomic weights.[1] |
| Appearance | Expected to be a white to off-white or pale yellow crystalline solid | Based on analogous compounds like 4-chlorobenzenesulfonyl chloride and 4-fluoro-3-cyanobenzenesulfonyl chloride.[2][3] |
| Melting Point | Data not available. Expected to be a low-melting solid. | For comparison, 4-chlorobenzenesulfonyl chloride melts at 55°C[2], and 4-chloro-2-fluorobenzenesulfonyl chloride melts at 34-38°C. The substitution pattern will influence the crystal lattice energy. |
| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. Prone to decomposition at high temperatures. |
| Solubility | Insoluble in water; Soluble in many organic solvents. | Expected to be soluble in solvents like ethers, benzene, and chlorinated solvents.[2] Reacts with protic solvents like alcohols and water. |
| Moisture Sensitivity | High | The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[4][5] |
Section 2: Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, three distinct proton signals are expected. Each signal will appear as a complex multiplet due to coupling with the adjacent proton(s) and the fluorine atom. The proton ortho to the sulfonyl chloride group is expected to be the most downfield.
-
¹³C NMR: Six distinct signals are expected in the aromatic region. The carbon atom bonded to the sulfonyl chloride group will be significantly downfield. The carbon-fluorine bond will result in a large one-bond coupling constant (¹JC-F) for the C3 carbon, and smaller two- and three-bond couplings (²JC-F, ³JC-F) for adjacent carbons.
-
¹⁹F NMR: A single resonance is expected. This signal will be split into a doublet of doublets due to coupling with the two ortho protons (H-2 and H-4).
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample preparation.
-
S=O Stretching: Two strong, characteristic absorption bands are the most prominent feature of a sulfonyl chloride. These correspond to the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.
-
Aromatic C-H Stretching: A weak absorption band will be present above 3000 cm⁻¹ .
-
Aromatic C=C Stretching: Medium to strong bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-F Stretching: A strong band is expected in the 1200-1280 cm⁻¹ region.
-
C-Cl Stretching: A medium to strong band is expected in the 1000-1100 cm⁻¹ region for an aryl chloride.
-
S-Cl Stretching: A weaker band may be observed in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would reveal key structural information.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 228 (for ³⁵Cl isotopes). A crucial feature will be the isotopic pattern for two chlorine atoms. This will result in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
-
Key Fragmentation: A prominent fragment would be the loss of the chlorine radical from the sulfonyl chloride group ([M-Cl]⁺), resulting in a peak at m/z 193. Subsequent loss of SO₂ would lead to the 4-chloro-3-fluorophenyl cation at m/z 129.
Section 3: Chemical Reactivity and Applications
The reactivity of 4-Chloro-3-fluorobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.[4][5]
Nucleophilic Substitution: The Gateway to Sulfonamides
The primary application of arylsulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[5][6] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents.
The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring further activates the sulfonyl chloride group towards nucleophilic attack, potentially enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride.
Caption: General reaction scheme for the synthesis of sulfonamides.
Other Key Reactions
-
Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze to 4-chloro-3-fluorobenzenesulfonic acid and HCl.[4][5] This necessitates handling under anhydrous conditions.
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.
-
Friedel-Crafts Reaction: It can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.[5]
Section 4: Experimental Protocols for Characterization
The following protocols are standardized methods for characterizing solid organic compounds and are directly applicable to 4-Chloro-3-fluorobenzenesulfonyl chloride.
Protocol: Melting Point Determination
This protocol provides a reliable method for determining the melting range, a key indicator of purity. A pure substance exhibits a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the range.[7]
Methodology:
-
Sample Preparation: Place a small amount of the dry crystalline solid onto a watch glass. Finely crush the solid into a powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Causality Insight: A tightly packed, small sample ensures uniform heat transfer, leading to a sharper, more accurate melting range.
-
-
Measurement: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Self-Validating System: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for an accurate reading.
-
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂. A fresh sample must be used for each measurement.[8]
Protocol: NMR Sample Preparation and Acquisition
Caption: A standardized workflow for NMR analysis.
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not react with it. Chloroform-d (CDCl₃) is a common choice for non-protic compounds.[9]
-
Sample Preparation: Weigh approximately 5-10 mg of the compound into a small, clean vial. Add ~0.6 mL of the chosen deuterated solvent and gently swirl to dissolve.[9]
-
Transfer: Transfer the solution into a clean, dry NMR tube. The liquid height should be sufficient to cover the detector coils (typically 4-5 cm).
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize homogeneity. Standard ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired.[10][11]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-FTIR is an excellent technique for obtaining high-quality IR spectra of solids with minimal sample preparation.[12][13]
Methodology:
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, retract the pressure clamp, and carefully wipe the sample off the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol), then allow it to dry completely.
Section 5: Safety, Handling, and Storage
4-Chloro-3-fluorobenzenesulfonyl chloride is a corrosive and water-reactive compound that requires careful handling.[4][15][16]
-
Hazard Identification: Classified as a corrosive solid. Causes severe skin burns and eye damage upon contact.[2][17] Hydrolysis in the presence of moisture (including humidity in the air or on skin) produces hydrochloric acid and 4-chloro-3-fluorobenzenesulfonic acid, which are responsible for its corrosive effects.[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear the following PPE:
-
Chemical splash goggles and a full-face shield.
-
A chemical-resistant lab coat and apron.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility charts.
-
-
Handling:
-
Use only under anhydrous conditions. Work under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring long-term stability.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.[18]
-
Have emergency spill kits and eye-wash/safety shower stations readily accessible.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[4]
-
Store in a dedicated corrosives cabinet.
-
Conclusion
4-Chloro-3-fluorobenzenesulfonyl chloride is a synthetically versatile building block whose utility is defined by its reactive sulfonyl chloride group and its substituted aromatic ring. While detailed experimental data is sparse, its physicochemical properties and spectral characteristics can be reliably predicted based on established chemical principles and data from analogous structures. Its primary reactivity as a precursor to sulfonamides underscores its importance in pharmaceutical and agrochemical research. Strict adherence to safety and anhydrous handling protocols is paramount to ensure its safe and effective use in the laboratory.
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